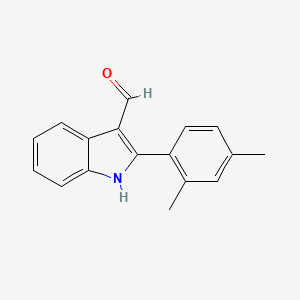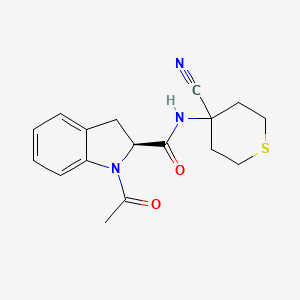![molecular formula C25H26N4O5S B2372987 1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide CAS No. 1251672-52-2](/img/structure/B2372987.png)
1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a piperidine ring, a thieno[3,2-d]pyrimidin-2-yl group, and a dimethoxyphenyl group. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the various functional groups attached to them. Techniques such as X-ray crystallography or NMR spectroscopy would typically be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the amide group could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar aromatic rings could affect its solubility, while the presence of the heterocyclic rings could influence its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A significant aspect of the scientific applications involves the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, research on derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnagenone and khellinone has shown these compounds to possess anti-inflammatory and analgesic properties. Such compounds are synthesized through reactions involving similar structural motifs to the compound , indicating its potential use in creating new medicinal agents with specific biological activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another critical application area is the antimicrobial activity of synthesized compounds. Pyridothienopyrimidines and related heterocycles have been studied for their potential in combating microbial infections. The structural complexity and variability of these compounds allow for targeted actions against specific microbial strains, providing a pathway for the development of new antibiotics (Abdel-rahman et al., 2002).
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and related structures, including those resembling the core structure of the compound , has demonstrated significant antiprotozoal activities. These compounds exhibit potent in vitro and in vivo activities against Trypanosoma and Plasmodium species, suggesting their potential application in treating protozoal infections (Ismail et al., 2004).
Anti-angiogenic and DNA Cleavage Activities
The synthesis of novel compounds with the capacity for anti-angiogenic activity and DNA cleavage presents another avenue for the application of such molecules in cancer research. Compounds that can inhibit angiogenesis (the formation of new blood vessels) and interact with DNA to induce cleavage have significant potential as anticancer agents. This suggests that the compound could be a candidate for further investigation in cancer therapy research (Kambappa et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[7-(3,4-dimethoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-32-19-8-7-15(11-20(19)33-2)18-14-35-22-21(18)27-25(28-24(22)31)29-9-3-5-16(13-29)23(30)26-12-17-6-4-10-34-17/h4,6-8,10-11,14,16H,3,5,9,12-13H2,1-2H3,(H,26,30)(H,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIVFOXCXTVBKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=CO5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-chlorophenyl)-5-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2372904.png)

![2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2372907.png)
![5-(3-(methylthio)phenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2372910.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2372913.png)
![7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2372915.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2372919.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2372920.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide](/img/structure/B2372922.png)



